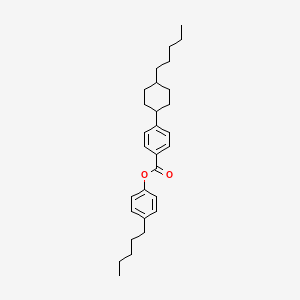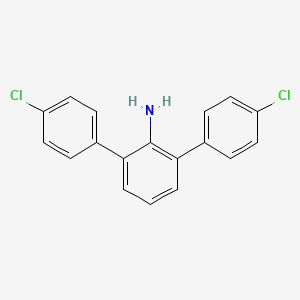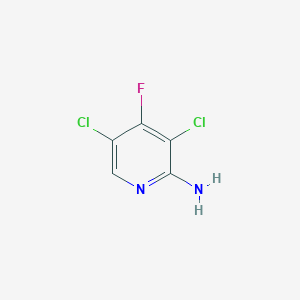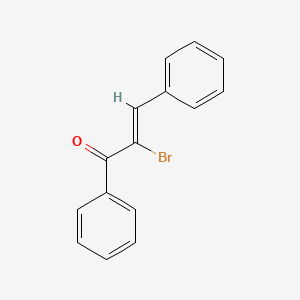
Boc-D-Asp-OFm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Asp-OFm, also known as N-tert-butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of cyclic peptides. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the amino group, while the fluorenylmethyl (OFm) ester protects the carboxyl group, allowing for selective deprotection during peptide assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Asp-OFm typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The amino group is protected using the Boc group, while the carboxyl group is protected using the fluorenylmethyl ester. The synthesis can be carried out using classical Boc/Benzyl strategy on solid support. This compound is linked to PAM resin through the β-carboxylic function, and the linear precursor is assembled. Cyclization is accomplished by the BOP method, followed by HF deprotection and cleavage to afford the cyclic peptide as a single product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asp-OFm undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, while the fluorenylmethyl ester can be removed using piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions using reagents like HOBt/DCC or BOP.
Common Reagents and Conditions
Deprotection: TFA, HCl/dioxane, piperidine
Coupling: HOBt/DCC, BOP
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Boc and OFm groups are selectively removed to allow for further peptide elongation or cyclization .
Scientific Research Applications
Boc-D-Asp-OFm is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of cyclic peptides and peptide thioesters for various research purposes
Biosensor Interfaces: Employed in the production of peptide microarrays on biosensor interfaces for protein screening.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-D-Asp-OFm involves the selective protection and deprotection of the amino and carboxyl groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the fluorenylmethyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Boc-D-Asp-OFm can be compared with other similar compounds such as:
Boc-Asp(OBzl)-OH: N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester, which uses a benzyl ester instead of a fluorenylmethyl ester.
Boc-Asp(OFm)-OH: N-tert-butoxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, which is the L-isomer of this compound.
Boc-D-Asp(OBzl)-OH: N-tert-butoxycarbonyl-D-aspartic acid β-benzyl ester, which is similar to this compound but uses a benzyl ester.
The uniqueness of this compound lies in its use of the fluorenylmethyl ester, which provides better stability and selectivity during peptide synthesis compared to benzyl esters .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKPGGMJKNMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)


![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)




![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)

